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Compound of Interest

Compound Name: Chloroform Isoamyl Alcohol

Cat. No.: B7800040

Introduction

The isolation of high-quality, intact total RNA from mammalian tissues is a critical prerequisite
for a multitude of molecular biology applications, including reverse transcription quantitative
PCR (RT-gPCR), microarray analysis, and next-generation sequencing (NGS). The acid
guanidinium thiocyanate-phenol-chloroform extraction method remains a robust and widely
used technique for this purpose.[1][2] This method relies on the powerful protein denaturant,
guanidinium thiocyanate, to inactivate RNases and disrupt cellular structures, followed by
phase separation using an acidic phenol and chloroform mixture.[3][4]

Under acidic conditions, RNA is selectively retained in the upper aqueous phase, while DNA
partitions to the interphase and organic phase, and proteins are denatured and extracted into
the organic phase.[1][2][3][5] The addition of chloroform enhances the efficiency of phase
separation and, in combination with isoamyl alcohol, reduces foaming.[6][7][8] This protocol
provides a detailed methodology for the extraction of total RNA from various mammalian
tissues, ensuring high yield and purity for downstream applications.

Principle of the Method

The core of this method is the liquid-liquid extraction based on the differential partitioning of
macromolecules.[3] Key components and their functions are:

» Guanidinium Thiocyanate: A potent chaotropic agent that denatures proteins, including
resilient RNases, and dissociates RNA from ribosomal proteins.[3][4]
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» Acidic Phenol: Denatures proteins and, at an acidic pH (4-5), facilitates the partitioning of
DNA into the organic phase, leaving RNA in the aqueous phase.[3][9]

o Chloroform: Increases the density of the organic phase, promoting a sharp and clean
separation from the aqueous phase.[7][10] It also helps to remove lipids and residual phenol
from the aqueous phase.[6][7]

o Isoamyl Alcohol: Acts as an anti-foaming agent, preventing the formation of emulsions during
the vigorous mixing steps, which ensures a cleaner interphase.[6][8][10]

Following phase separation by centrifugation, the RNA in the aqueous phase is precipitated
with isopropanol, washed with ethanol to remove salts, and finally resuspended in RNase-free
water.[4]

Experimental Workflow
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Caption: Overall workflow for RNA extraction from mammalian tissues.
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Detailed Experimental Protocol

Materials and Reagents:

o Guanidinium thiocyanate-based lysis solution (e.g., TRIzol®, TRI Reagent®)
e Chloroform:lsoamyl Alcohol (49:1 viv)[2]
 |Isopropanol, molecular biology grade

o Ethanol (75%), prepared with RNase-free water

* RNase-free water

* RNase-free microcentrifuge tubes (1.5 mL or 2 mL)
e Homogenizer (e.g., rotor-stator or bead beater)

o Refrigerated microcentrifuge

o Aerosol-barrier pipette tips

Procedure:

e Homogenization:

o

Weigh 50-100 mg of fresh or snap-frozen mammalian tissue.

o Immediately place the tissue in a tube containing 1 mL of guanidinium-based lysis
solution.

o Homogenize the tissue thoroughly using a mechanical homogenizer until no visible tissue
clumps remain.[11] To prevent RNA degradation, perform this step on ice.

o Incubate the homogenate for 5 minutes at room temperature to allow for complete
dissociation of nucleoprotein complexes.[11]

e Phase Separation:
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o Add 0.2 mL of chloroform per 1 mL of lysis reagent used.[11][12]

o Cap the tube securely and shake vigorously by hand for 15 seconds. Do not vortex. The
mixture should become a milky, uniform emulsion.[11][13]

o Incubate the sample at room temperature for 2-3 minutes.[12]

o Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.[12] This will separate the
mixture into three phases: a lower red organic phase (containing protein and lipids), a thin
white interphase (containing DNA), and an upper colorless aqueous phase (containing
RNA).[4]

Centrifuged Sample

Aqueous Phase (RNA)
( Interphase (DNA) )

Organic Phase (Proteins, Lipids)

Click to download full resolution via product page

Caption: Distinct phases after centrifugation with chloroform.

e RNA Precipitation:

o Carefully transfer the upper agueous phase to a new, sterile RNase-free microcentrifuge
tube. Be extremely careful not to disturb the interphase, as DNA contamination will reduce
RNA purity.[14]

o Add 0.5 mL of isopropanol per 1 mL of lysis reagent initially used.[11]
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o Mix gently by inverting the tube several times and incubate at -20°C for at least 1 hour to
precipitate the RNA. For low-yield samples, an overnight incubation can improve recovery.
[11]

o Centrifuge at 12,000 x g for 30 minutes at 4°C.[11] A small, gel-like white pellet of RNA
should be visible at the bottom of the tube.[12]

 RNA Wash and Resuspension:
o Carefully decant the supernatant without dislodging the RNA pellet.
o Wash the pellet by adding 1 mL of 75% ethanol (prepared with RNase-free water).[11]
o Mix by gentle vortexing or flicking the tube to dislodge the pellet.
o Centrifuge at 12,000 x g for 15 minutes at 4°C.[11]

o Carefully decant the ethanol wash. A brief, second spin can help in removing all residual
ethanol.

o Air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the RNA difficult to
dissolve.[12]

o Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 pL) of RNase-free water.
Gently pipette up and down to dissolve. Incubating at 55-60°C for 10-15 minutes can aid in
solubilization.[5]

Data Presentation: Expected Yield and Purity

RNA yield and purity can vary depending on the tissue type, its metabolic activity, and the
efficiency of the extraction. Purity is assessed by spectrophotometry, with the A260/A280 ratio
indicating protein contamination and the A260/A230 ratio indicating contamination by residual
phenol, guanidinium, or other organic compounds.
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Tissue Type Typical RNA-YieId Expected - Expected -
(Mg per mg tissue) A260/A280 Ratio A260/A230 Ratio
Liver 6-10ug 1.8-21 >1.8
Spleen 4-8ug 18-21 >1.8
Kidney 3-5ug 1.8-21 >1.8
Brain 1-3ug 18-21 >1.8
Muscle 0.5-1.5ug 1.8-21 >1.8
Adipose Tissue 0.2-1.0ug 1.8-21 >1.8

Note: These values are approximate. Actual yields may vary. A pure RNA sample should have
an A260/A280 ratio of ~2.0.[5]

Troubleshooting Guide
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Issue Possible Cause(s) Recommended Solution(s)

Ensure tissue is completely
) o disrupted. For tough tissues,
Low RNA Yield Incomplete homogenization. ) o
consider grinding in liquid

nitrogen first.[9]

Maintain the recommended
Insufficient lysis reagent for the  tissue-to-lysis reagent ratio
amount of tissue. (e.g., no more than 100 mg per
1 mL).[15]

Be careful when decanting

] supernatants. After adding
RNA pellet was lost during )
] isopropanol, the pellet may be
washing steps. o
translucent and difficult to see.

[15]

When transferring the aqueous
phase, avoid drawing up any
) of the interphase or organic
) Phenol or protein N
Low A260/A280 Ratio (<1.8) o phase.[14] An additional
contamination. )
chloroform extraction step can
help remove residual phenol.

[16]

_ Ensure the use of an acidic
The pH of the phenol solution ) )
o ] phenol solution to keep DNA in
is incorrect (too basic). )
the organic phase.[9]

Ensure the RNA pellet is not
disturbed during the removal of
o ) the isopropanol supernatant.
. Guanidinium thiocyanate or
Low A260/A230 Ratio (<1.8) o Perform the 75% ethanol wash
phenol contamination. _
step meticulously to remove
residual salts. An additional

wash may be necessary.[16]
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Genomic DNA Contamination

Interphase was disturbed
during aqueous phase

removal.

Be conservative when
pipetting the aqueous layer; it
is better to sacrifice a small
amount of the aqueous phase
than to contaminate the
sample with DNA.[9][14]

Too much starting material was

Overloading the lysis reagent

can lead to inefficient phase

used. separation. Reduce the
amount of tissue used.
RNA Degradation RNase contamination.

Use RNase-free tubes, tips,
and reagents. Wear gloves at
all times. Work quickly and
keep samples on ice whenever

possible.

Improper sample storage or
handling.

Snap-freeze tissues in liquid
nitrogen immediately after
collection and store at -80°C.
Do not let tissues thaw before

homogenization.[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The single-step method of RNA isolation by acid guanidinium thiocyanate-phenol-

chloroform extraction: twenty-something years on - PubMed [pubmed.ncbi.nlm.nih.gov]

2. bu.edu [bu.edu]

4. theory.labster.com [theory.labster.com]

3. Acid guanidinium thiocyanate-phenol-chloroform extraction - Wikipedia [en.wikipedia.org]

© 2025 BenchChem. All rights reserved.

9/11

Tech Support


https://www.benchchem.com/pdf/Troubleshooting_low_nucleic_acid_yield_with_the_phenol_chloroform_method.pdf
https://bitesizebio.com/2345/troubleshooting-rna-isolation/
https://bitesizebio.com/2345/troubleshooting-rna-isolation/
https://www.benchchem.com/product/b7800040?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/17406285/
https://pubmed.ncbi.nlm.nih.gov/17406285/
https://www.bu.edu/klapperich/files/2020/03/Chomczynski_acidGuanidinium_review_NatureProtocol2006.pdf
https://en.wikipedia.org/wiki/Acid_guanidinium_thiocyanate-phenol-chloroform_extraction
https://theory.labster.com/trizol-extraction/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7800040?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

» 5. researchgate.net [researchgate.net]

» 6. researchgate.net [researchgate.net]

e 7. quora.com [quora.com]

» 8. researchgate.net [researchgate.net]

e 9. benchchem.com [benchchem.com]

e 10.
e 11.
e 12.
e 13.
e 14,
e 15.
e 16.

bitesizebio.com [bitesizebio.com]

api.faang.org [api.faang.org]

addgene.org [addgene.org]

rnaseqcore.vet.cornell.edu [rnaseqcore.vet.cornell.edu]
bitesizebio.com [bitesizebio.com]

yeasenbio.com [yeasenbio.com]

Optimization of phenol-chloroform RNA extraction - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Application Notes: High-Yield, High-Purity RNA
Extraction from Mammalian Tissues]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7800040#rna-extraction-from-mammalian-tissues-
with-chloroform-isoamyl-alcohol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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